molecular formula C26H25FN4O2S B11449241 5-[4-(dimethylamino)phenyl]-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-[4-(dimethylamino)phenyl]-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11449241
M. Wt: 476.6 g/mol
InChI Key: CQMIVNKKEQJAFR-UHFFFAOYSA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorobenzyl compounds. The key steps may involve:

    Nucleophilic substitution: reactions to introduce the dimethylamino and fluorophenyl groups.

    Cyclization: reactions to form the pyrimidoquinoline core.

    Oxidation: and steps to achieve the desired oxidation state of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Continuous flow reactors: for efficient large-scale synthesis.

    Purification techniques: such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into its mechanism of action and potential efficacy.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its biological activity may make it suitable for treating certain diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE likely involves interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups with different functional groups.

    Dimethylaminophenyl derivatives: Compounds with dimethylaminophenyl groups and varying core structures.

Uniqueness

The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and core structure. This unique arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H25FN4O2S

Molecular Weight

476.6 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-[(2-fluorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H25FN4O2S/c1-31(2)17-12-10-15(11-13-17)21-22-19(8-5-9-20(22)32)28-24-23(21)25(33)30-26(29-24)34-14-16-6-3-4-7-18(16)27/h3-4,6-7,10-13,21H,5,8-9,14H2,1-2H3,(H2,28,29,30,33)

InChI Key

CQMIVNKKEQJAFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F

Origin of Product

United States

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